molecular formula C21H24N2O6S2 B11338925 4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11338925
M. Wt: 464.6 g/mol
InChI Key: DYRVGFBSOBNLAH-UHFFFAOYSA-N
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Description

4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidin-2-one core, a dimethoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d]pyrimidin-2-one core, the introduction of the dimethoxyphenyl group, and the incorporation of the thiophene ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group.

    Thiophene derivatives: Compounds containing the thiophene ring structure.

    Cyclopenta[d]pyrimidin-2-one derivatives: Compounds with a similar core structure.

Uniqueness

4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24N2O6S2

Molecular Weight

464.6 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H24N2O6S2/c1-28-18-7-6-13(10-19(18)29-2)17(24)11-30-20-15-4-3-5-16(15)23(21(25)22-20)14-8-9-31(26,27)12-14/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3

InChI Key

DYRVGFBSOBNLAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4)OC

Origin of Product

United States

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